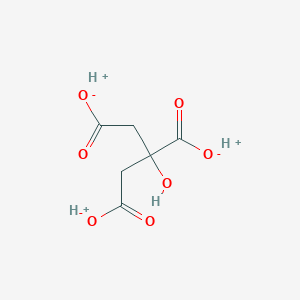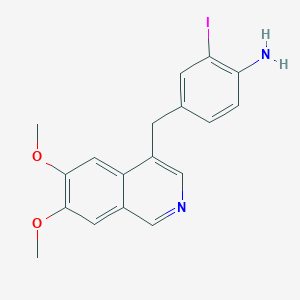
2-(三氟甲基)丙烯酸叔丁酯
概述
描述
tert-Butyl 2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C8H11F3O2. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of a trifluoromethyl group attached to an acrylate moiety, which imparts unique chemical properties.
科学研究应用
tert-Butyl 2-(trifluoromethyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
Target of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction can potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
It’s known that the compound can be involved in the formation of electron donor–acceptor (eda) complexes, which are driven by the photochemical activity . This suggests that the compound may influence photochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 19617 , which could influence its absorption and distribution in the body. The compound’s boiling point is 174°C at 760 mmHg , which could impact its stability and hence its bioavailability.
Result of Action
It’s known that the compound can form non-covalent interactions with other molecules, which could potentially lead to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl 2-(trifluoromethyl)acrylate. For instance, the compound’s storage temperature is 4°C, and it’s stored under nitrogen . These conditions could potentially influence the compound’s stability and efficacy. Furthermore, the hydrophobic tert-butyl group promotes interactions with the hydrophobic moieties of associative thickeners used in paint formulations , suggesting that the compound’s action could be influenced by the hydrophobicity of its environment.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(trifluoromethyl)acrylate can be synthesized through various methods. One common approach involves the reaction of tert-butyl acrylate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of tert-butyl 2-(trifluoromethyl)acrylate often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .
化学反应分析
Types of Reactions
tert-Butyl 2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethylacrylic acid, while reduction can produce tert-butyl 2-(trifluoromethyl)propanol .
相似化合物的比较
Similar Compounds
tert-Butyl acrylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 2-(trifluoromethyl)acrylate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Ethyl 2-(trifluoromethyl)acrylate: Similar structure but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
tert-Butyl 2-(trifluoromethyl)acrylate is unique due to the presence of both the tert-butyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
属性
IUPAC Name |
tert-butyl 2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-5(8(9,10)11)6(12)13-7(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSZBOUAGQERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382017 | |
| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105935-24-8 | |
| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes MAF-TBE useful for synthesizing fluoropolymers?
A1: MAF-TBE demonstrates excellent alternating copolymerization behavior with vinylidene fluoride (VDF). [] This means that when polymerized together, the two monomers tend to alternate in the polymer chain, leading to a very specific and controlled microstructure. This is in contrast to random copolymerization, where the monomers are incorporated randomly. This alternating behavior arises from the reactivity ratios of VDF and MAF-TBE being close to zero (rVDF = 0.0399 and rMAF-TBE = 0.0356 at 57 °C). [] This specific arrangement of monomers influences the final properties of the copolymer.
Q2: What are the advantages of using MAF-TBE in radical polymerization?
A2: One advantage is its ability to initiate polymerization using manganese-based initiators like [Mn(CH2CF3)(CO)5] and [Mn(COCHF2)(CO)5]. [] These initiators offer potential for controlled radical polymerization techniques, which could allow for fine-tuning of the polymer's properties. Additionally, MAF-TBE can be polymerized using visible light and UV irradiation, offering milder and more environmentally friendly alternatives to traditional thermal initiation methods. []
Q3: How does the structure of MAF-TBE contribute to its properties?
A3: The presence of both the trifluoromethyl (CF3) group and the tert-butyl ester group significantly influences the reactivity and properties of MAF-TBE. [] The CF3 group, being highly electronegative, increases the electrophilicity of the double bond, making it more reactive towards nucleophiles. This electron-withdrawing effect also contributes to the alternating copolymerization behavior with electron-rich monomers like VDF. The bulky tert-butyl ester group can impact the polymer's solubility and thermal properties.
Q4: Are there any analytical techniques used to characterize polymers synthesized with MAF-TBE?
A4: Yes, researchers primarily utilize 1H and 19F NMR spectroscopy to characterize the structure of polymers synthesized with MAF-TBE. [] This technique helps determine the monomer composition, arrangement in the polymer chain (alternating, block, random), and identify any structural defects. Additionally, gel permeation chromatography (GPC) is employed to determine the molecular weight distribution of the synthesized polymers, providing insights into the polymerization process and the final polymer properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate](/img/structure/B11918.png)
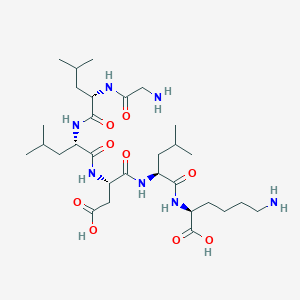
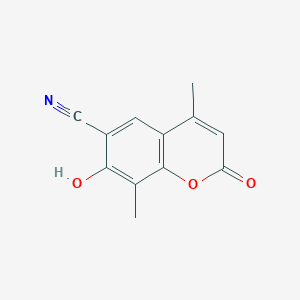

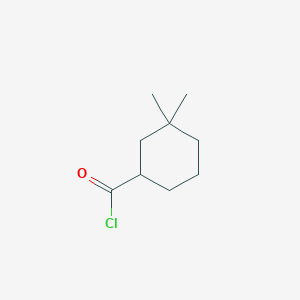
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
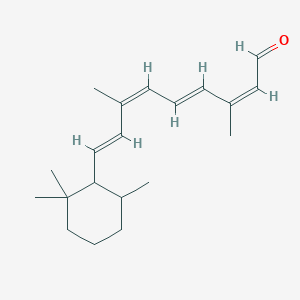
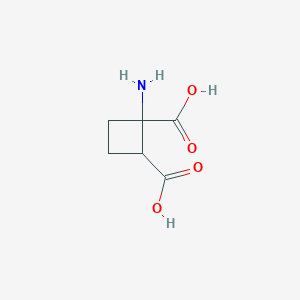
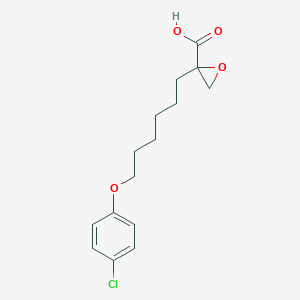
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
